molecular formula C7H4F2O B1295200 2,6-Difluorobenzaldehyde CAS No. 437-81-0

2,6-Difluorobenzaldehyde

Cat. No.: B1295200
CAS No.: 437-81-0
M. Wt: 142.1 g/mol
InChI Key: SOWRUJSGHKNOKN-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Properties
2,6-Difluorobenzaldehyde (CAS: 437-81-0) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol . It is characterized by two fluorine atoms at the ortho positions relative to the aldehyde group on the benzene ring. Key physical properties include a boiling point of 82–84°C at 15 mmHg and a melting point of 15–17°C .

1.2 Synthesis The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide under optimized conditions (220°C, 12 h), yielding 61.2% with 98.1% purity . Alternative methods include Claisen-Schmidt condensation with 4-fluoroacetophenone and KOH in ethanol, achieving 90% yield .

1.3 Applications
this compound serves as a key intermediate in:

  • Pharmaceuticals: Synthesis of anti-HIV integrase inhibitors and Polo-like kinase 1 inhibitors .
  • Agrochemicals: Preparation of pyrimidinyloxybenzylamine herbicides .
  • Asymmetric synthesis: Acts as an acceptor aldehyde in ThDP-dependent cross-benzoin condensations, yielding enantiopure benzoins with R-configuration .

Preparation Methods

Comparative Analysis of Preparation Methods

To provide a clearer understanding of the various preparation methods for 2,6-difluorobenzaldehyde, the following table summarizes key parameters:

Method Reactants Catalyst Solvent Temperature (°C) Yield (%) Notes
Fluorination of Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde + KF Tetrabutylammonium chloride Tetramethylene sulfone 150-155 Up to 90 High selectivity; industrially viable
Electrochemical Fluorination Various fluorinated aromatic compounds Not specified Not specified Not specified Variable Emerging method; less established
Direct Fluorination Fluorine gas + aromatic compounds Not applicable Not applicable Ambient Low Safety concerns; not widely used

Industrial Applications

The industrial production of this compound is significant due to its role as an intermediate in pharmaceuticals and agrochemicals. Its applications include:

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

2,6-Difluorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic applications, particularly in the development of antiviral and anticancer agents. For example:

  • Synthesis of Benzoylurea Compounds : This compound is utilized to synthesize benzoylurea derivatives, which have shown promise in treating viral infections and cancer due to their biological activity .
  • Neuropharmacological Studies : Research indicates that similar difluorobenzaldehydes may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Agrochemical Production

The compound is also significant in the agricultural sector, where it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and stability of agrochemical products. For instance:

  • Production of Pesticides : The unique reactivity of this compound allows it to be a key component in developing new pesticide formulations that are more effective against various pests while being environmentally friendly .

Material Science

In material science, this compound is used as a precursor for liquid crystal materials and other specialty chemicals. Its ability to modulate physical properties makes it valuable in producing advanced materials for electronics and optics.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives synthesized from this compound against human immunodeficiency virus (HIV). The results indicated that certain compounds exhibited significant inhibition of viral replication through enzyme inhibition mechanisms.

Case Study 2: Agrochemical Efficacy

Research on the use of this compound in pesticide formulations demonstrated enhanced effectiveness against common agricultural pests compared to traditional compounds. The study highlighted the potential for developing safer and more efficient agrochemicals using this compound as a base .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS No. Molecular Formula Boiling Point (°C, mmHg) Melting Point (°C) Key Features
2,6-Difluorobenzaldehyde 437-81-0 C₇H₄F₂O 82–84 (15) 15–17 Ortho-fluorine substituents
3,4-Difluorobenzaldehyde 34036-07-2 C₇H₄F₂O 53–55 (15) Meta- and para-fluorine positions
2,6-Difluoro-4-methylbenzaldehyde 1201597-22-9 C₈H₆F₂O Additional methyl group at para
2,6-Dichlorobenzaldehyde 3878-19-1 C₇H₄Cl₂O 230–232 (760) 71–73 Chlorine substituents (higher MW)

Key Observations :

  • Boiling Points : this compound has a higher boiling point than 3,4-difluorobenzaldehyde due to stronger dipole-dipole interactions from symmetric fluorine placement .
  • Reactivity: The ortho-fluorine groups in this compound enhance electrophilicity at the aldehyde group compared to non-fluorinated analogs, facilitating nucleophilic additions .


Key Findings :

  • Derivatives of this compound exhibit enhanced anticancer activity compared to those of 2,6-dichlorobenzaldehyde, likely due to improved bioavailability from reduced steric hindrance .
  • In olfactory receptor assays, this compound shows significant activity at 10⁻³–10⁻² M , outperforming benzaldehyde .

Biological Activity

2,6-Difluorobenzaldehyde (DFAB), with the chemical formula C7_7H4_4F2_2O and CAS number 437-81-0, is a fluorinated aromatic aldehyde that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article reviews the biological activities associated with DFAB, highlighting its applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC7_7H4_4F2_2O
Molecular Weight142.11 g/mol
IUPAC NameThis compound
Synonyms2,6-dfad, benzaldehyde

1. Antibacterial Activity

Research has demonstrated that DFAB derivatives exhibit significant antibacterial properties. A study synthesized a series of 3-substituted 2,6-difluorobenzamide derivatives that were tested against various bacterial strains. The results indicated:

  • Bacillus subtilis : Minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 µg/mL .
  • Staphylococcus aureus : MICs were less than 10 µg/mL , indicating effective inhibition even against resistant strains .

These compounds act as inhibitors of the FtsZ protein, crucial for bacterial cell division, thereby disrupting the proliferation of bacteria.

2. Caspase Inhibition

DFAB is also noted for its role in the development of caspase inhibitors. The compound was part of a study involving Q-VD-OPh, a broad-spectrum caspase inhibitor that showed efficacy in preventing apoptosis in models of hypoxic-ischemic injury in rats. Key findings included:

  • Significant inhibition of caspase-3 cleavage into its active form.
  • Enhanced neurological recovery observed within the first 48 hours post-treatment .

This suggests potential therapeutic applications for DFAB in neuroprotection and treatment of neurodegenerative diseases.

The biological activity of DFAB and its derivatives can be attributed to several mechanisms:

  • Inhibition of Protein Function : As seen with FtsZ inhibitors, DFAB disrupts bacterial cell division by interfering with essential proteins.
  • Caspase Pathway Modulation : The ability to inhibit caspases indicates a role in regulating apoptosis, which can be beneficial in conditions where cell survival is critical.

Toxicological Profile

According to available safety data sheets, this compound does not exhibit significant acute toxicity or carcinogenic potential at levels greater than 0.1%. However, comprehensive toxicological assessments are still limited .

Case Study: Neuroprotection in Animal Models

In a notable study by Renolleau et al., Q-VD-OPh (containing DFAB moiety) was administered to P7 rats following hypoxic-ischemic injury. The outcomes included:

  • Reduced apoptosis markers (cytochrome c release) in treated females compared to males.
  • Improved neurological outcomes measured through behavioral assessments over three weeks .

Research on Antibacterial Derivatives

A series of novel derivatives were synthesized and evaluated for their antibacterial efficacy:

Compound TypeTarget BacteriaMIC (µg/mL)
3-chloroalkoxyBacillus subtilis0.25 - 1
3-bromoalkoxyStaphylococcus aureus<10
3-alkyloxyVarious Gram-positive<10

These findings underscore the potential of DFAB derivatives as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Difluorobenzaldehyde, and how are yields optimized?

The Sommelet reaction is a classical method for synthesizing this compound, yielding approximately 62% under optimized conditions (Equation 31 in ). This involves oxidation of benzyl halides using hexamethylenetetramine in acidic media. Alternative methods include the Kornblum reaction, which employs silver nitrate in dimethyl sulfoxide (DMSO) for direct aldehyde conversion. Yield optimization often involves catalytic tuning (e.g., solvent polarity adjustments) and temperature control during reflux. Purity is typically verified via GC (≥98% purity, as noted in ) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and aldehyde proton resonance (~9.8–10 ppm).
  • IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • Gas chromatography (GC) for purity assessment, with flame ionization detection (FID) as a standard protocol ( ).
  • Mass spectrometry (MS) for molecular ion confirmation (m/z 142.1) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent degradation ().
  • Ventilation : Use fume hoods to avoid inhalation; the compound is classified as a Category 4.2-III hazardous substance (flammable liquid) ( ).
  • First aid : In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention ().

Advanced Research Questions

Q. How do computational chemistry parameters inform the reactivity of this compound in electrophilic substitution reactions?

Key parameters from include:

  • XlogP (1.6) : Indicates moderate hydrophobicity, influencing solubility in organic solvents.
  • Hydrogen bond acceptors (3) : Predicts interactions with polar reagents or biological targets.
  • Topological polar surface area (17.1 Ų) : Suggests limited membrane permeability in bioassays. These metrics guide reaction design, such as selecting aprotic solvents for Friedel-Crafts reactions or predicting regioselectivity in nucleophilic additions .

Q. What methodologies address low yields in traditional synthesis routes?

Modern approaches include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield via controlled thermal activation.
  • Catalytic oxidation : Transition-metal catalysts (e.g., Pd/C) enhance efficiency in benzyl alcohol oxidation.
  • Flow chemistry : Enables precise temperature and mixing control, minimizing side reactions (e.g., over-oxidation) .

Q. How does the concentration of this compound impact its bioactivity in sensory receptor assays?

In odorant receptor studies ( ), bioactivity is concentration-dependent:

  • 10⁻⁵–10⁻⁴ M : Non-significant responses in benzaldehyde analogues.
  • 10⁻³–10⁻² M : Significant activation (p<0.001) observed for this compound, attributed to fluorine-enhanced electrophilicity. Experimental design should include dose-response curves across this range to quantify EC₅₀ values .

Q. What are the mechanisms underlying the thermal decomposition of this compound under reflux conditions?

Decomposition pathways involve:

  • Aldehyde oxidation : Formation of 2,6-difluorobenzoic acid in the presence of atmospheric oxygen.
  • Radical intermediates : Fluorine substituents stabilize radicals, leading to dimerization byproducts. Mitigation strategies include inert gas purging (N₂/Ar) and avoiding prolonged reflux above 85°C ( ).

Q. Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a key intermediate in:

  • Anti-tumor agents : Used in HS-mimetic small molecules targeting vascular endothelial growth factor (VEGF) ( ).
  • Heterocyclic synthesis : Reacts with amines or hydrazines to form Schiff bases for antimicrobial studies.
  • Fluorinated probes : Incorporation into fluorescent dyes (e.g., rhodamine derivatives) for cellular imaging .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Cross-reference bioassay conditions (e.g., solvent polarity, cell lines) from independent studies.
  • Isotopic labeling : Use deuterated analogs (e.g., this compound-d₂) to trace metabolic pathways.
  • Structural analogs : Compare activity with 2,4- and 3,5-difluorobenzaldehyde isomers to isolate substituent effects .

Properties

IUPAC Name

2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRUJSGHKNOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195909
Record name 2,6-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437-81-0
Record name 2,6-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Difluorobenzene (25 g., 0.22 mole) was dissolved in 150 ml. of tetrahydrofuran and cooled to -50° C. Butyl lithium (99 ml. of 2.3 M in hexane, 0.228 mole) was added over 20 minutes, maintaining the temperature at -50° C. After 1.5 hours of stirring at the same temperature, N-methylformanilide (29.7 g., 0.22 mole) in 50 ml. of tetrahydrofuran was added over 20 minutes at -50° C. After an additional 1.5 hours of stirring at -50° C., the reaction mixture was poured slowly into 1 liter of cold 1 N sulfuric acid, and extracted with three portions of ether. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil. The oil was distilled. Middle cuts were combined to yield 2,6-difluorobenzaldehyde (18.2 g., 58%; b.p. 72°-74°/12 mm.).
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Synthesis routes and methods II

Procedure details

The title compound was synthesized according to methods described for the preparation of 51.2. Here, commercially available 2,6-difluorobenzoic acid was utilized instead of 2-(4-fluorophenyl)acetic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde

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